(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a fluorobenzyl group, and a phenylprop-2-enenitrile moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethyl groups at positions 5 and 6. The next step involves the attachment of the fluorobenzyl group to the benzimidazole ring. Finally, the phenylprop-2-enenitrile moiety is introduced through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and reaction time are critical factors in achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the fluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of hydrogenated products.
Scientific Research Applications
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The phenylprop-2-enenitrile moiety can participate in various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol glycosides: Chemical compounds responsible for the sweet taste of Stevia rebaudiana leaves.
Uniqueness
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-11-23-24(12-17(16)2)29-25(28-23)20(14-27)13-18-5-9-22(10-6-18)30-15-19-3-7-21(26)8-4-19/h3-13H,15H2,1-2H3,(H,28,29)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOZNSNENDEEEL-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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